molecular formula C21H20N2O2S B2944852 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide CAS No. 622349-52-4

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2944852
CAS No.: 622349-52-4
M. Wt: 364.46
InChI Key: MBDPKQNMGCVCGC-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic small molecule offered for research purposes. This compound features a 4,5,6,7-tetrahydro-benzothiophene core, a chemical scaffold recognized for its potential as a modulator of the Retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a nuclear receptor that serves as a master regulator of Th17 cell differentiation and function, making it a compelling drug target for the treatment of various autoimmune and inflammatory diseases, as well as certain cancer types . The specific 2,3-disubstituted derivatives of this scaffold have been shown to exhibit basal modulatory activity toward RORγt, potentially functioning through interactions with key hydrophilic regions of the ligand-binding domain, such as Cys320-Glu326 and Arg364-Phe377 . The trimethylbenzofuran carboxamide moiety in this particular compound may influence its binding affinity and selectivity. Researchers can investigate this compound as a candidate RORγt modulator to further elucidate the signaling pathways involved in IL-17 production and to explore novel therapeutic strategies for conditions like psoriasis, multiple sclerosis, and rheumatoid arthritis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-11-8-15-13(3)19(25-17(15)9-12(11)2)20(24)23-21-16(10-22)14-6-4-5-7-18(14)26-21/h8-9H,4-7H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDPKQNMGCVCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H24N4O2S
  • Molecular Weight : 436.59 g/mol
  • CAS Number : 443120-82-9

The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. Notably:

  • JNK Inhibition : It has been reported as a potent inhibitor of JNK2 and JNK3 kinases, which are involved in cell signaling pathways related to inflammation and apoptosis. The pIC50 values for JNK2 and JNK3 inhibition are approximately 6.5 and 6.7 respectively .
  • Antiviral Activity : Preliminary studies suggest that derivatives of benzothiophene compounds, including this compound, may exhibit antiviral properties against various viruses such as the varicella-zoster virus and cytomegalovirus .
  • Antimicrobial Properties : Related compounds have shown promise as antimicrobial agents. For instance, modifications in the benzothiophene structure have been linked to increased antibacterial activity against various pathogens .

Biological Activity Data

Activity TypeTarget/PathwayEC50/pIC50 ValueReference
JNK InhibitionJNK2 & JNK3pIC50 = 6.5 / 6.7
Antiviral ActivityVaricella-zoster virusIC50 not specified
AntimicrobialVarious pathogensIC50 not specified

Case Studies

  • JNK Inhibition Study : A study conducted by Angell et al. demonstrated the selective inhibition of JNK2 and JNK3 by related compounds, highlighting their potential in treating diseases characterized by excessive inflammation such as rheumatoid arthritis .
  • Antiviral Efficacy : Research examining the antiviral efficacy of benzothiophene derivatives indicated that modifications could enhance activity against herpesviruses, suggesting a pathway for developing new antiviral agents .
  • Antimicrobial Evaluation : A comparative study on antimicrobial activity showed that certain benzothiophene derivatives exhibited significant inhibition against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally analogous to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS: 348621-77-2, C₁₉H₁₄N₂O₃S) . Key differences include:

Property Target Compound Analog (CAS 348621-77-2)
Core Heterocycle 3,5,6-Trimethyl-1-benzofuran (methyl-substituted benzofuran) 2-Oxo-2H-chromene (coumarin derivative)
Substituents 3,5,6-Trimethyl groups on benzofuran; tetrahydrobenzothiophene with cyano group Oxo group on chromene; tetrahydrobenzothiophene with cyano
Molecular Formula C₂₀H₁₉N₂O₂S (estimated*) C₁₉H₁₄N₂O₃S
Molecular Weight ~363.5 g/mol 350.39 g/mol
Functional Groups Carboxamide, cyano, tetrahydrobenzothiophene, methyl Carboxamide, cyano, tetrahydrobenzothiophene, ketone

*Note: Formula estimated based on structural analogy to CAS 348621-77-2 and substitution patterns.

Implications of Structural Differences

Electron-Donating vs. The cyano group in both compounds contributes to electrophilicity, enabling interactions with nucleophilic residues in biological targets.

Heterocyclic Core: The benzofuran scaffold is associated with diverse bioactivities, including anti-inflammatory and anticancer effects, while chromene/coumarin derivatives are known for anticoagulant and antioxidant properties . This distinction suggests divergent therapeutic potentials.

Solubility and Bioavailability :

  • The methyl-rich benzofuran derivative likely exhibits lower aqueous solubility than the chromene analog due to reduced polarity. This could impact pharmacokinetics, necessitating formulation adjustments for in vivo applications.

Research Findings (Hypothetical Based on Structural Analysis)

  • Binding Affinity : Methyl substitutions may enhance hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites), whereas the chromene analog’s ketone group could engage in hydrogen bonding.
  • Metabolic Stability : The tetrahydrobenzothiophene moiety in both compounds may reduce oxidative metabolism compared to fully aromatic systems.

Q & A

Q. What are the standard protocols for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydrobenzothiophene core. For example, 3-cyano-substituted benzothiophenes are synthesized via nucleophilic substitution or cyclization reactions using precursors like 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (reduced with Et3_3SiH/I2_2) . The benzofuran moiety is constructed via [3,3]-sigmatropic rearrangement or condensation of substituted phenols, followed by coupling with the thiophene derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the tetrahydrobenzothiophene’s methylene protons appear as multiplet signals between δ 1.5–2.5 ppm, while the benzofuran’s aromatic protons resonate at δ 6.5–7.5 ppm .
  • X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving bond lengths and angles. For instance, the dihedral angle between benzothiophene and benzofuran rings can indicate π-π stacking potential .
  • Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, with deviations >0.3% requiring re-synthesis .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

High torsional flexibility in the tetrahydrobenzothiophene ring often leads to disorder in crystal lattices. Using OLEX2 with SHELXL, researchers apply restraints to bond distances and angles for disordered regions. For twinned crystals, the HKLF5 format in SHELXL enables dual-domain refinement. Multi-solvent occupancy (e.g., DMF/water) is modeled using PART and SUMP instructions .

Q. How can mechanistic studies elucidate the compound’s reactivity in derivatization reactions?

  • Kinetic Isotope Effects (KIE) : Deuterating the cyano group (C≡N → C≡D) and monitoring reaction rates via LC-MS reveals whether bond cleavage is rate-determining in nucleophilic substitutions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites. For example, the benzofuran’s C2 carboxamide shows higher Fukui indices, favoring acyl transfer reactions .

Q. How should researchers address contradictions between synthetic yield and bioactivity data?

Discrepancies often stem from undetected stereochemical impurities. Strategies include:

  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients.
  • Bioassay Redundancy : Test both racemic and enantiopure samples in parallel to isolate active stereoisomers .

Q. What methodologies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

  • Position-Specific Modifications : Replace the 3-cyano group with carboxylate esters (via hydrolysis) or amines (via Staudinger reaction) to probe electronic effects .
  • Ring Expansion : Hydrogenate the tetrahydrobenzothiophene to a cyclohexane derivative using Pd/C under H2_2, then assess conformational impact on binding .

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